molecular formula C32H16ClInN8 B012226 Indium(III) phthalocyanine chloride CAS No. 19631-19-7

Indium(III) phthalocyanine chloride

Cat. No.: B012226
CAS No.: 19631-19-7
M. Wt: 662.8 g/mol
InChI Key: AHXBXWOHQZBGFT-UHFFFAOYSA-M
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Description

Indium(III) Phthalocyanine Chloride (InPcCl) is a sophisticated metallophthalocyanine complex valued in advanced research for its exceptional photophysical and semiconducting properties. Its strong absorption in the near-infrared region, particularly within the 600–800 nm "therapeutic window," makes it a prominent photosensitizer candidate for Photodynamic Therapy (PDT). Upon light activation, it generates singlet oxygen and reactive oxygen species with high quantum yields, effectively inducing cellular damage in cancer cells . Studies highlight its application against prostate cancer cells, with synthesized derivatives demonstrating excellent singlet oxygen quantum yields, a key mechanism for its phototoxic effects . Beyond biomedical applications, this compound is a critical material in organic electronics. Its integration into flat-heterojunction and bulk-heterojunction architectures in devices like organic solar cells (OSCs) and organic light-emitting diodes (OLEDs) on both rigid and flexible substrates has been explored . The diamagnetic indium(III) metal center enhances optical properties and minimizes detrimental aggregation, which is crucial for device performance . Research also characterizes its electrical properties, showing its behavior as an organic semiconductor with temperature- and frequency-dependent capacitance and AC conductivity, following the correlated barrier hopping (CBH) model . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic procedures. It is the responsibility of the researcher to ensure compliance with all applicable local and international regulations.

Properties

IUPAC Name

38-chloro-9,18,27,36,37,39,40,41-octaza-38-indadecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1,3,5,7,9,11,13,15,17(41),18,20,22,24,26,28(40),29,31,33,35-nonadecaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H16N8.ClH.In/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;;/h1-16H;1H;/q-2;;+3/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHXBXWOHQZBGFT-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NC4=C5C=CC=CC5=C6N4[In](N7C(=NC2=N3)C8=CC=CC=C8C7=NC9=NC(=N6)C1=CC=CC=C19)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H16ClInN8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10586820
Record name 38-chloro-9,18,27,36,37,39,40,41-octaza-38-indadecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1,3,5,7,9,11,13,15,17(41),18,20,22,24,26,28(40),29,31,33,35-nonadecaene
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Molecular Weight

662.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19631-19-7
Record name 38-chloro-9,18,27,36,37,39,40,41-octaza-38-indadecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1,3,5,7,9,11,13,15,17(41),18,20,22,24,26,28(40),29,31,33,35-nonadecaene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10586820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Indium(III)phthalocyanine chloride
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Synthetic Methodologies and Structural Elucidation for Advanced Research

Synthetic Approaches to Indium(III) Phthalocyanine (B1677752) Chloride and its Derivatives

The synthesis of Indium(III) phthalocyanine chloride and its functionalized analogues is a cornerstone of its application in materials science. Researchers have developed several sophisticated methods to control the molecular architecture, thereby tailoring its properties for specific functions.

Phthalonitrile (B49051) Cyclotetramerization Routes

The most prevalent and versatile method for synthesizing this compound is the template cyclotetramerization of phthalonitrile precursors. This reaction involves the metal-templated assembly of four phthalonitrile units to form the characteristic 18-π electron phthalocyanine macrocycle.

The general reaction proceeds by heating a phthalonitrile derivative with an indium salt, typically indium(III) chloride (InCl₃), which acts as both the metal source and a template for the macrocycle formation. The reaction is often carried out in a high-boiling point solvent such as quinoline, dimethylformamide (DMF), or 1-pentanol. The presence of a strong base, like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), is often employed to facilitate the reaction. acs.org The fundamental process of phthalonitrile cyclization is a key reaction in the synthesis of phthalocyanines. researchgate.net

The choice of solvent and base can significantly influence the reaction yield and purity of the final product. For instance, sustainable approaches are being explored using greener solvents like anisole (B1667542) and glycerol (B35011) to make the synthesis more environmentally benign. researchgate.net The reaction mechanism involves the initial coordination of phthalonitrile molecules to the indium ion, followed by a series of condensation and cyclization steps to form the stable phthalocyanine ring with the indium ion centrally coordinated and a chloride ion in an axial position.

Mono-Axial Ligation Control and Its Impact on Molecular Architecture

The indium ion in the phthalocyanine core is capable of coordinating one or two axial ligands. In the case of this compound, a single chloride ion occupies one of the axial positions. The control over this mono-axial ligation is a powerful tool for modifying the molecule's properties. The axial ligand can influence the electronic structure, solubility, and intermolecular interactions of the phthalocyanine complex. researchgate.net

The chloride axial ligand can be substituted with other ligands, such as different halogens (bromide, iodide), or various organic moieties like aryl groups. nih.gov This substitution can be achieved by reacting the starting chloroindium(III) phthalocyanine with a suitable reagent. For example, aryl-substituted indium phthalocyanines can be prepared by reacting the chloro complex with a Grignard reagent (R-MgBr). nih.gov

The nature of the axial ligand has a profound impact on the molecular architecture and resulting properties. For instance, the introduction of heavier axial ligands like iodide can enhance the intersystem crossing rate, a crucial parameter for applications in photodynamic therapy and optical limiting. nih.govresearchgate.net Furthermore, the presence of an axial ligand introduces a dipole moment perpendicular to the macrocycle, which can reduce the strong π-π stacking interactions that often lead to aggregation in solution, thereby improving solubility and processability. researchgate.netresearchgate.net

Peripheral and Non-Peripheral Functionalization Strategies

To further tailor the properties of this compound, functional groups can be introduced at the periphery or non-peripheral positions of the phthalocyanine macrocycle. researchgate.net This functionalization can dramatically alter the solubility, electronic properties, and self-assembly behavior of the molecule.

Peripheral Functionalization: This strategy involves attaching substituents to the outer benzene (B151609) rings of the phthalocyanine structure (positions 2, 3, 9, 10, 16, 17, 23, and 24). This is typically achieved by using a substituted phthalonitrile as the starting material in the cyclotetramerization reaction. A wide variety of functional groups have been successfully incorporated, including alkyl, alkoxy, and aryloxy groups, which can enhance solubility in organic solvents. acs.org For example, the introduction of bulky tert-butyl groups is a common strategy to prevent aggregation and improve solubility.

Non-Peripheral Functionalization: In this approach, substituents are attached to the positions closer to the central metal ion (positions 1, 4, 8, 11, 15, 18, 22, and 25). This type of substitution can have a more direct impact on the electronic properties of the phthalocyanine core due to the proximity of the substituents. Synthesizing non-peripherally substituted phthalocyanines often requires more complex multi-step procedures to prepare the appropriately substituted phthalonitrile precursors.

These functionalization strategies allow for the creation of a vast library of this compound derivatives with properties fine-tuned for applications ranging from catalysis to nonlinear optics and sensing.

Advanced Spectroscopic and Structural Characterization in Research

The precise determination of the molecular structure of this compound and its derivatives is essential for understanding their properties and for quality control in their synthesis. Advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FT-IR) spectroscopy, are indispensable tools in this regard.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are routinely used to confirm the structure of newly synthesized this compound derivatives.

In a typical ¹H NMR spectrum of an unsubstituted this compound, the protons on the periphery of the macrocycle give rise to characteristic signals in the aromatic region. The chemical shifts and splitting patterns of these signals provide information about the substitution pattern on the phthalocyanine ring. For substituted derivatives, the signals from the protons of the functional groups will also be present, allowing for their confirmation and the determination of their location on the macrocycle.

Table 1: Representative ¹H NMR Chemical Shift Ranges for Indium(III) Phthalocyanine Derivatives

Proton TypeChemical Shift (δ, ppm)
Phthalocyanine Peripheral Protons7.5 - 9.5
Protons of Alkyl Substituents0.8 - 4.0
Protons of Aryl Substituents7.0 - 8.5

Note: The exact chemical shifts can vary depending on the solvent, concentration, and the specific nature and position of the substituents.

Fourier Transform Infrared (FT-IR) Spectroscopy for Vibrational Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, FT-IR spectroscopy is used to confirm the presence of the phthalocyanine macrocycle and any functional groups introduced through substitution.

The FT-IR spectrum of a phthalocyanine is characterized by a series of distinct absorption bands corresponding to the stretching and bending vibrations of its various bonds. For instance, the C-H stretching vibrations of the aromatic rings typically appear around 3050 cm⁻¹. The C=C and C=N stretching vibrations within the isoindole units give rise to strong bands in the 1610-1400 cm⁻¹ region. researchgate.net The presence of specific substituents can be confirmed by their characteristic vibrational frequencies. For example, a C=O stretching band would be observed for a carboxyl-substituted derivative. The In-Cl vibration is expected to appear in the far-infrared region.

Table 2: Characteristic FT-IR Vibrational Frequencies for this compound

Vibrational ModeWavenumber (cm⁻¹)
Aromatic C-H Stretch~3050
C=C Stretch (Aromatic)~1610
C=N Stretch (Isoindole)~1467
C-H In-plane Bending~1120
C-H Out-of-plane Bending~750
In-Cl Stretch< 400

Note: These are approximate values and can be influenced by the molecular environment and substitution.

Mass Spectrometry (MS) Techniques for Molecular Mass Determination

Mass spectrometry is an indispensable analytical technique for the determination of the molecular mass of macrocyclic compounds such as this compound. researchgate.net Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry are particularly well-suited for this purpose, providing verification of the molecular identity and purity of the compound. utoronto.cashimadzu.com

For this compound, with an empirical formula of C₃₂H₁₆ClInN₈, the theoretical molecular weight is 662.79 g/mol . sigmaaldrich.com In a typical MALDI-TOF analysis, the compound is co-crystallized with a matrix that absorbs energy from a laser. shimadzu.com This process facilitates the desorption and ionization of the analyte molecules. The resulting ions are then accelerated in a flight tube, and their mass-to-charge ratio (m/z) is determined by their time of flight. shimadzu.com

The analysis of phthalocyanine compounds often reveals an intense molecular ion peak. nih.gov The dominant ionization process frequently involves oxidation, which results in the formation of the radical cation, [M]•+, rather than a protonated molecule, [M+H]⁺. uni.lu Predicted mass spectrometry data for various adducts of the compound can provide reference points for experimental analysis. uni.lu

Table 1: Predicted Mass-to-Charge (m/z) Data for this compound

Adduct Formula Mass-to-Charge (m/z)
[M]⁺ [C₃₂H₁₆ClInN₈]⁺ 662.0220
[M+H]⁺ [C₃₂H₁₇ClInN₈]⁺ 663.0298
[M+Na]⁺ [C₃₂H₁₆ClInN₈Na]⁺ 685.0117
[M+K]⁺ [C₃₂H₁₆ClInN₈K]⁺ 700.9857

Data derived from theoretical predictions for molecular adducts. uni.lu

X-ray Diffraction (XRD) for Crystalline Structure Elucidation

X-ray Diffraction (XRD) is the definitive method for elucidating the three-dimensional atomic and molecular structure of crystalline materials. researchgate.net For this compound, XRD analysis of single crystals or powders reveals critical information about its solid-state arrangement, including the unit cell dimensions, crystal system, and intermolecular packing. researchgate.netbohrium.com

Metallophthalocyanines are known to form well-ordered molecular stacks in the solid state, which significantly influence their material properties. researchgate.net These molecules typically arrange in columnar structures, and different stacking configurations give rise to various polymorphs (e.g., α and β phases). researchgate.net In related indium(III) phthalocyanine structures, the molecules have been observed to form columnar stacks characterized by concave-concave pairs, where the molecules are offset but maintain a significant degree of overlap. A key structural feature is the puckering of the indium ion out of the main plane of the phthalocyanine macrocycle, a consequence of its relatively large ionic radius. mdpi.com While thin films of this compound have been identified as having an amorphous or fine-particle polycrystalline structure, detailed single-crystal studies on closely related derivatives provide insight into the specific crystallographic parameters. researchgate.netbohrium.com

Table 2: Representative Crystallographic Parameters for Metallophthalocyanines

Parameter Description Example Value (β-Phthalocyanine)
Crystal System Monoclinic Monoclinic
Space Group P 1 2₁/a 1 P 1 2₁/a 1
a Unit cell length 19.87 Å
b Unit cell length 4.731 Å
c Unit cell length 14.813 Å
β Unit cell angle 121.98°

Data for β-metal-free phthalocyanine, a structurally similar macrocycle, illustrates typical parameters obtained from XRD. crystallography.net

Elemental Analysis in Compound Verification

Elemental analysis is a cornerstone technique for the verification of a synthesized compound's empirical formula and purity. nih.gov For this compound, methods such as combustion analysis (for C, H, N) and energy-dispersive X-ray spectroscopy (EDS) are employed to experimentally determine the mass percentages of its constituent elements. mdpi.comresearchgate.net

The theoretical composition is calculated from the compound's molecular formula, C₃₂H₁₆ClInN₈, and the atomic weights of its elements. sigmaaldrich.com The experimentally measured percentages are then compared to these theoretical values. A close agreement, typically within a margin of ±0.4%, is required to confirm the elemental composition and support the structural characterization obtained from other spectroscopic methods. nih.gov This analysis is crucial for validating the synthesis and ensuring the sample's purity for further research applications. mdpi.comnih.gov

Table 3: Elemental Composition of this compound

Element Symbol Atomic Weight ( g/mol ) Theoretical Percentage (%)
Carbon C 12.011 58.00
Hydrogen H 1.008 2.43
Chlorine Cl 35.453 5.35
Indium In 114.818 17.32
Nitrogen N 14.007 16.90
Total 100.00

Theoretical percentages are calculated based on the molecular formula C₃₂H₁₆ClInN₈ and standard atomic weights. sigmaaldrich.comchemicalbook.comalfa-chemistry.com

Electronic, Spectroscopic, and Photophysical Investigations

Fundamental Electronic Transitions and Absorption Spectroscopy

The electronic absorption spectrum of Indium(III) phthalocyanine (B1677752) chloride, like other metallophthalocyanines, is characterized by two principal absorption regions: the B-band in the near-UV region and the Q-band in the visible/near-infrared region. mdpi.cominstras.com These bands arise from π-π* electronic transitions within the aromatic 18-π-electron system of the phthalocyanine macrocycle. mdpi.comresearchgate.netnih.gov

In solution, such as chloroform, Indium(III) phthalocyanine chloride exhibits a strong B-band around 340 nm and an intense Q-band near 697 nm. instras.com The B-band corresponds to the second π-π* transition (S0 → S2), specifically from the a2u(π) and b2u(π) orbitals to the eg(π) orbitals, and is considered the fundamental absorption band. mdpi.comresearchgate.net The Q-band, located on the red side of the spectrum, is assigned to the first π-π transition (S0 → S1) from the a1u orbital to the eg(π*) orbitals and is highly sensitive to the molecular environment. mdpi.comresearchgate.netnih.gov

In the solid state, as thin films, the absorption bands of InPcCl can broaden and shift due to molecular aggregation. mdpi.com For instance, in thin film structures, the B-band is observed around 340 nm, while the Q-band appears at approximately 650 nm. mdpi.com The Q-band in these films is often split into two peaks, a characteristic feature associated with the π-π* transition being localized on the phthalocyanine ring. mdpi.com The broadening of these bands is a direct consequence of the intermolecular interactions within the aggregated state of the film. mdpi.com

In addition to the π-π* transitions of the phthalocyanine ring, charge transfer (CT) bands can also be observed in the electronic spectra of metallophthalocyanines. These transitions can occur from the metal to the ligand or from the ligand to the metal. In some composite films containing InPcCl and an acceptor molecule like tetracyano-p-quinodimethane (TCNQ), a charge transfer band has been identified in the region between 465 and 570 nm. researchgate.net Theoretical calculations have shown that in such a system, the Highest Occupied Molecular Orbital (HOMO) is located on the phthalocyanine fragment, while the Lowest Unoccupied Molecular Orbital (LUMO) is on the TCNQ moiety, supporting the charge transfer character of this interaction. mdpi.com

Determination of Electronic Band Gaps

The electronic band gap is a crucial parameter for semiconductor materials, including InPcCl, as it determines their electronic and optical properties.

The optical band gap of InPcCl thin films can be determined from UV-Vis absorption spectra using established models like Tauc's and Cody's methods. mdpi.comresearchgate.net These models relate the absorption coefficient (α) to the photon energy (hν).

Tauc's model is widely used for amorphous semiconductors and allows for the calculation of the band gap for both direct ((αhν)²) and indirect ((αhν)¹/²) electronic transitions. mdpi.com The band gap is estimated by extrapolating the linear portion of the (αhν)ⁿ versus hν plot to the energy axis, where n depends on the nature of the transition.

Cody's model provides an alternative method, where the band gap is determined by extrapolating the linear trend in the spectral dependence of (α/hν)² against hν. mdpi.com Studies on InPcCl films have shown that the band gap values obtained from both methods are often comparable. mdpi.com For instance, optical band gaps for InPcCl in various heterojunction structures have been reported to be in the range of 1.14 to 1.49 eV. mdpi.com Another study on nanostructured InPcCl films reported two distinct energy gaps at approximately 1.37 eV and 2.84 eV. researchgate.netbohrium.com

The electronic band gap is intrinsically linked to the molecular orbital energy levels of the compound. Specifically, it represents the energy difference between the HOMO and the LUMO. For InPcCl, the HOMO is associated with the π-orbitals of the phthalocyanine ring, while the LUMO is influenced by both the phthalocyanine ring and the central indium atom. mdpi.com Theoretical calculations, such as Density Functional Theory (DFT), can be used to determine the HOMO and LUMO energy levels and thus calculate a theoretical band gap. mdpi.com Experimental band gap values obtained from Tauc's and Cody's methods can then be compared with these theoretical values. mdpi.com It is generally observed that theoretical band gaps are lower than experimental ones, which can be attributed to factors like film thickness and crystallinity in the experimental samples. mdpi.com

Photophysical Processes and Excited-State Dynamics

Upon absorption of light, InPcCl can undergo several photophysical processes. The initial excitation populates the singlet excited state (S1). From the S1 state, the molecule can relax back to the ground state (S0) via radiative (fluorescence) or non-radiative decay pathways.

A key process in metallophthalocyanines, particularly those with heavy central metal ions like indium, is intersystem crossing from the singlet excited state to the triplet excited state (T1). mdpi.com This process is enhanced by the strong spin-orbit coupling introduced by the heavy indium atom. mdpi.com The triplet state of InPcCl has a long lifetime compared to the singlet state. instras.com

The excited-state absorption properties of InPcCl are also significant. It has been shown to be a reverse saturable absorber in the 420-620 nm wavelength range. instras.com This means that the excited triplet state has a larger absorption cross-section than the ground state in this spectral region. instras.com This property is crucial for applications in optical limiting. instras.com Furthermore, excited InPcCl can transfer energy to molecular oxygen, generating singlet oxygen, a reactive species important in photodynamic therapy. mdpi.com

Fluorescence Quantum Yields and Fluorescence Lifetimes

This compound and its derivatives typically exhibit fluorescence, the emission of light from the first excited singlet state. The fluorescence quantum yield (ΦF) represents the efficiency of this process, while the fluorescence lifetime (τF) is the average time the molecule spends in the excited singlet state before returning to the ground state.

These parameters are sensitive to the molecular environment and structure. For instance, novel peripherally tetra-substituted chloroindium(III) phthalocyanines with 3,4-(dimethoxyphenylthio), 4-(thiophen-3yl)phenoxy, and 3,4-(methylendioxy)phenoxy groups exhibit fluorescence quantum yields ranging from 0.023 to 0.092 depending on the solvent (DMSO, DMF, THF). rsc.org Specifically, the fluorescence quantum yields were found to be in the range of 0.050 to 0.092 in DMF, 0.029 to 0.084 in DMSO, and 0.023 to 0.060 in THF. rsc.org The introduction of different substituents and the choice of solvent can thus be used to tune the fluorescence properties. rsc.org Furthermore, deuteration of phthalocyanines has been shown to increase both the fluorescence quantum yield and the fluorescence lifetime compared to their non-deuterated counterparts. nih.gov

CompoundSolventFluorescence Quantum Yield (ΦF)Reference
3,4-(dimethoxyphenylthio) substituted Chloroindium(III) phthalocyanineDMF0.050 - 0.092 rsc.org
4-(thiophen-3yl)phenoxy substituted Chloroindium(III) phthalocyanineDMF0.050 - 0.092 rsc.org
3,4-(methylendioxy)phenoxy substituted Chloroindium(III) phthalocyanineDMF0.050 - 0.092 rsc.org
3,4-(dimethoxyphenylthio) substituted Chloroindium(III) phthalocyanineDMSO0.029 - 0.084 rsc.org
4-(thiophen-3yl)phenoxy substituted Chloroindium(III) phthalocyanineDMSO0.029 - 0.084 rsc.org
3,4-(methylendioxy)phenoxy substituted Chloroindium(III) phthalocyanineDMSO0.029 - 0.084 rsc.org
3,4-(dimethoxyphenylthio) substituted Chloroindium(III) phthalocyanineTHF0.023 - 0.060 rsc.org
4-(thiophen-3yl)phenoxy substituted Chloroindium(III) phthalocyanineTHF0.023 - 0.060 rsc.org
3,4-(methylendioxy)phenoxy substituted Chloroindium(III) phthalocyanineTHF0.023 - 0.060 rsc.org

Triplet State Quantum Yields and Intersystem Crossing Rates

Following excitation, the singlet state can undergo intersystem crossing (ISC) to a long-lived triplet state. wikipedia.org The efficiency of this process is given by the triplet state quantum yield (ΦT), and the rate at which it occurs is the intersystem crossing rate (kisc). These parameters are crucial for applications that rely on the triplet state, such as photodynamic therapy and optical limiting.

Indium(III) phthalocyanine complexes are known to have high triplet quantum yields. psu.edu For instance, the triplet quantum yield for indium octacarboxy phthalocyanine was found to increase from 0.49 to 0.61 when conjugated to magnetite nanoparticles. researchgate.net The intersystem crossing rates for some asymmetric pentaazadentate porphyrin-like metal complexes, which share structural similarities, range from 0.68 to 3.04 × 109 s-1. researchgate.net The nature of the central metal and axial ligands significantly influences these parameters, a phenomenon often attributed to the heavy-atom effect, which enhances spin-orbit coupling and promotes intersystem crossing. wikipedia.orgnih.govinstras.com

Compound/SystemTriplet Quantum Yield (ΦT)Intersystem Crossing Rate (kisc) (s⁻¹)Reference
Indium octacarboxy phthalocyanine0.49- researchgate.net
Indium octacarboxy phthalocyanine conjugated to Magnetite Nanoparticles0.61- researchgate.net
Asymmetric pentaazadentate porphyrin-like metal complexes-0.68 - 3.04 x 10⁹ researchgate.net

Singlet Oxygen Quantum Yields and Generation Mechanisms

The excited triplet state of this compound can transfer its energy to molecular oxygen (3O2), generating highly reactive singlet oxygen (1O2). The efficiency of this process is measured by the singlet oxygen quantum yield (ΦΔ). High ΦΔ values are desirable for photosensitizers in photodynamic therapy. nih.gov

Indium(III) phthalocyanine derivatives have demonstrated very high singlet oxygen quantum yields, often exceeding 0.55. nih.gov For example, 3-[4-(4-fluoro-, chloro-, and bromo-phenoxy)phenoxy] substituted indium phthalocyanines exhibited photochemically determined singlet oxygen quantum yields of 0.63, 0.67, and 0.80, respectively, in DMSO. researchgate.net These values could be further enhanced to 0.84, 0.89, and 0.94 through sono-photochemical methods. researchgate.net The generation of singlet oxygen primarily occurs via a Type II photosensitization mechanism, where the triplet-state photosensitizer directly transfers energy to ground-state oxygen. nih.gov

CompoundMethodSolventSinglet Oxygen Quantum Yield (ΦΔ)Reference
3-[4-(4-fluoro-phenoxy)phenoxy] substituted Indium PhthalocyaninePhotochemicalDMSO0.63 researchgate.net
3-[4-(4-chloro-phenoxy)phenoxy] substituted Indium PhthalocyaninePhotochemicalDMSO0.67 researchgate.net
3-[4-(4-bromo-phenoxy)phenoxy] substituted Indium PhthalocyaninePhotochemicalDMSO0.80 researchgate.net
3-[4-(4-fluoro-phenoxy)phenoxy] substituted Indium PhthalocyanineSono-photochemicalDMSO0.84 researchgate.net
3-[4-(4-chloro-phenoxy)phenoxy] substituted Indium PhthalocyanineSono-photochemicalDMSO0.89 researchgate.net
3-[4-(4-bromo-phenoxy)phenoxy] substituted Indium PhthalocyanineSono-photochemicalDMSO0.94 researchgate.net

Photodegradation Quantum Yields and Photostability Assessment

The stability of a photosensitizer under illumination is critical for its practical application. Photodegradation is the light-induced decomposition of the molecule, and its efficiency is quantified by the photodegradation quantum yield (Φd). A lower Φd indicates higher photostability.

The photodegradation of indium phthalocyanines is influenced by the molecular structure and the solvent. mdpi.com The process is often an oxidative degradation, where the main product is phthalimide, potentially formed through reactions with molecular oxygen. mdpi.comresearchgate.net Studies on different indium phthalocyanine structures, such as the diindium (B1246790) triple-decker (In2Pc3), the sandwich complex (InPc2), and iodoindium phthalocyanine (InPcI), in various organic solvents have shown that the diindium triple-decker phthalocyanine exhibits the highest stability. mdpi.comresearchgate.net The presence of an iodide axial ligand was found to enhance the rate of photodecomposition. mdpi.com

Influence of Axial Ligands and Peripheral Substituents on Photophysical Parameters

The photophysical properties of this compound can be systematically tuned by modifying the axial ligands and peripheral substituents.

Axial Ligands: The nature of the axial ligand has a profound impact on the photophysical parameters, primarily through the heavy-atom effect. nih.gov Replacing a chloride axial ligand with heavier halogens like bromide or iodide in indium naphthalocyanines, for example, leads to a significant increase in the triplet excited-state quantum yield due to enhanced spin-orbit coupling. acs.org While excited-state absorption cross-sections and triplet state lifetimes may not be significantly affected, the intersystem crossing rates can differ remarkably. nih.govacs.org This, in turn, influences the efficiency of processes that depend on the triplet state, such as singlet oxygen generation and nonlinear optical behavior. nih.govacs.org

Peripheral Substituents: The introduction of substituents on the periphery of the phthalocyanine ring can alter the electronic properties and, consequently, the photophysical behavior. researchgate.net For instance, the position of substituents (peripheral vs. non-peripheral) can affect fluorescence and singlet oxygen generation. rsc.org Attaching bulky groups can prevent aggregation, which is known to quench excited states and reduce photodynamic efficiency. researchgate.net The electronic nature of the substituents (electron-donating or electron-withdrawing) can also shift the absorption spectra and modify the energy levels of the molecule, thereby influencing the rates of radiative and non-radiative decay processes. researchgate.net

Advanced Optical Phenomena Research

Beyond the fundamental photophysical processes, this compound and its derivatives exhibit interesting advanced optical properties, particularly in the realm of nonlinear optics.

Nonlinear Optical Properties and Optical Limiting Behavior

This compound is a promising material for nonlinear optical applications, especially optical limiting. mdpi.com Optical limiting is a phenomenon where the transmittance of a material decreases with increasing incident light intensity, which is useful for protecting sensitive optical components and human eyes from high-intensity laser radiation.

The optical limiting behavior of indium phthalocyanines arises from a mechanism known as reverse saturable absorption (RSA). nih.gov In RSA, the excited-state absorption cross-section is larger than the ground-state absorption cross-section. Upon intense laser excitation, a significant population of molecules is promoted to the excited triplet state, which has a strong absorption at the laser wavelength. This leads to a decrease in transmittance.

The efficiency of optical limiting is influenced by the same molecular parameters that govern the photophysical properties. A high triplet quantum yield and a long triplet lifetime are desirable for effective RSA. instras.com The heavy-atom effect of axial ligands plays a crucial role here; heavier axial ligands in indium phthalocyanines can lead to larger variations in nonlinear transmission due to significantly different intersystem crossing rates. nih.govacs.org For example, an iodinated indium naphthalocyanine complex displayed the best optical limiting performance due to a higher ratio of excited-state to ground-state absorption cross-sections. acs.org Furthermore, the covalent linking of indium phthalocyanines to single-walled carbon nanotubes has been shown to enhance the nonlinear absorption and optical limiting behavior. acs.org

Determination of Nonlinear Refractive Index

The Z-scan technique is a single-beam method that allows for the simultaneous measurement of both the sign and magnitude of the nonlinear refractive index and the nonlinear absorption coefficient. In a typical closed-aperture Z-scan experiment, the sample is translated along the propagation path (z-axis) of a focused laser beam. The intensity-dependent refractive index of the material induces a lens-like effect, causing either self-focusing (for positive n₂) or self-defocusing (for negative n₂). By measuring the transmittance through a finite aperture in the far-field, a characteristic peak-valley or valley-peak curve is obtained, from which the value of n₂ can be extracted.

Research has shown that the nonlinear refractive properties of indium phthalocyanine complexes are influenced by several factors, including the nature of axial and peripheral substituents, the physical state of the sample (solution or thin film), and the parameters of the incident laser radiation (wavelength, pulse duration, and intensity).

Investigations into nanostructured thin films of this compound have demonstrated that the nonlinear optical parameters, including n₂, are dependent on the film thickness. acrhem.org This dependence is attributed to the structural and morphological changes in the films as their thickness is varied.

While comprehensive data for the unsubstituted this compound in solution is not extensively tabulated in a single source, the available literature on its derivatives provides valuable insights into the magnitude and nature of its nonlinear refractive index. The following table summarizes representative findings for related phthalocyanine compounds, illustrating the typical range of n₂ values observed.

CompoundSolvent/MatrixWavelength (nm)Pulse DurationNonlinear Refractive Index (n₂) (cm²/W)Reference
Tetra tert-butyl phthalocyanineChloroform633cw~20.0 ± 4.0 x 10⁻⁷ acrhem.org
Zinc tetra tert-butyl phthalocyanineChloroform633cw~2.5 ± 0.5 x 10⁻⁷ acrhem.org
Tetra tert-butyl phthalocyaninePMMA film8002 psin the range of (2 - 15) x 10⁻¹³
Alkyl phthalocyanine (pc1)Solution5326 ns1.13 x 10⁻¹¹ acrhem.org
Alkyl phthalocyanine (pc2)Solution5326 ns0.86 x 10⁻¹¹ acrhem.org
3,4,5-Trimethoxy phenyl substituted Cu(II) phthalocyanineSolution800fs1.1 x 10⁻¹¹ frontiersin.org
3,4,5-Trimethoxy phenyl substituted Zn(II) phthalocyanineSolution800fs2.6 x 10⁻¹¹ frontiersin.org

The data clearly indicates that the magnitude of the nonlinear refractive index is highly dependent on the molecular structure and the experimental conditions. The large n₂ values observed, particularly with nanosecond and continuous wave lasers, are often attributed to thermal effects, where absorption of laser energy leads to a temperature-induced change in the refractive index. acrhem.org In contrast, measurements with picosecond and femtosecond pulses tend to probe the faster electronic nonlinearities.

The sign of the nonlinear refractive index for many phthalocyanine derivatives has been reported to be negative, indicating a self-defocusing behavior. This is evident from the characteristic peak-followed-by-valley signature in the closed-aperture Z-scan traces.

Electrochemical Behavior and Charge Transport Mechanisms

Electrochemical Characterization Techniques

Electrochemical techniques are vital for probing the redox properties and electronic energy levels of In(III)PcCl. These methods provide insights into the ease with which the molecule can be oxidized or reduced, which is directly related to its function as a donor or acceptor material in a device.

Cyclic voltammetry is a powerful technique used to investigate the redox behavior of chemical species. In the study of metallophthalocyanines (MPcs), CV helps in determining the potentials at which the central metal or the phthalocyanine (B1677752) ring undergoes oxidation or reduction.

For In(III)PcCl, studies have shown that the indium(III) center is redox-inactive within the typical potential windows. Consequently, the observed redox processes are attributed to the phthalocyanine ring itself. Research indicates that In(III)ClPc primarily exhibits ring-based reduction processes. epa.gov This is in contrast to other metallophthalocyanines, such as those containing manganese or titanium, which display both metal-based and ring-based redox reactions. epa.gov

Theoretical calculations using Density Functional Theory (DFT) have been employed to determine the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These calculations provide theoretical values that correlate with the electrochemical behavior. For an In(III)PcCl film, the HOMO and LUMO energy levels have been calculated to be approximately 5.6 eV and 3.4 eV, respectively. mdpi.com The energy difference between these orbitals gives a theoretical bandgap.

Table 1: Theoretical Electronic Properties of Indium(III) Phthalocyanine Chloride

Property Value Method
HOMO 5.6 eV DFT Calculation mdpi.com
LUMO 3.4 eV DFT Calculation mdpi.com

This table presents theoretical values obtained from Density Functional Theory (DFT) calculations.

Square Wave Voltammetry is a large-amplitude differential technique that offers high sensitivity and fast scan rates, making it suitable for studying electrochemical processes. Its advantages include effective discrimination against background (capacitive) currents.

In the context of metallophthalocyanines, SWV has been effectively used to study electrocatalytic activities. For instance, manganese and titanium phthalocyanines have demonstrated electrocatalytic activity towards oxygen reduction reactions, which can be clearly observed through SWV signals. epa.gov While specific SWV studies focusing solely on the intrinsic redox behavior of In(III)PcCl are not extensively detailed in the available literature, the technique's utility in related systems suggests its potential for investigating the interaction of In(III)PcCl with other molecules, such as in sensing applications. epa.gov The technique's ability to generate extraordinary anodic signals upon interaction with molecules like O₂ indicates its suitability for developing sensors. epa.gov

Carrier Mobility and Trap Concentration Analysis in Electronic Systems

The electrochemical properties and charge transport characteristics of this compound (InPcCl) are fundamentally governed by its electronic structure. The behavior of electrons and holes within the material, which dictates its utility in various optoelectronic applications, can be effectively understood through the lens of Frontier Molecular Orbital (FMO) theory. This theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) as the primary participants in electronic processes.

Frontier Molecular Orbital Theory and Electronic Structure Correlation

The arrangement and energy levels of the frontier orbitals are critical in determining how InPcCl interacts with other materials and responds to electrical or optical stimulation.

The energy levels of the HOMO and LUMO for this compound have been determined primarily through theoretical calculations, specifically using Density Functional Theory (DFT). mdpi.com These calculations provide insight into the molecule's ionization potential and electron affinity.

Theoretical studies report the HOMO level of InPcCl to be at -5.6 eV and the LUMO level at -3.4 eV. mdpi.com The HOMO is described as a π-orbital delocalized over the phthalocyanine macrocycle, while the LUMO is also a Pc π-orbital. researchgate.netresearchgate.net The energy difference between these two levels, known as the HOMO-LUMO gap, is a crucial parameter indicating the energy required to create an electron-hole pair. For InPcCl, this gap is calculated to be 2.2 eV. researchgate.net

Experimental measurements on thin films of InPcCl have identified optical energy gaps at approximately 1.37 eV and 2.84 eV. bohrium.com The presence of two distinct absorption regions is characteristic of many metal phthalocyanines. The difference between the theoretical electronic gap (2.2 eV) and the experimental optical gaps can arise from factors such as intermolecular interactions in the solid state and the nature of electronic transitions.

The energy and localization of the frontier orbitals directly influence the mechanisms of charge carrier (electron and hole) transport in InPcCl. The suitability of this material for specific roles within an electronic device, such as a hole transport layer (HTL) or an electron acceptor, is determined by the alignment of its HOMO and LUMO levels with the work functions of electrodes or the energy levels of adjacent semiconductor materials. mdpi.comresearchgate.net

For instance, the HOMO level at -5.6 eV shows a relatively suitable energy correspondence with materials like Indium Tin Oxide (ITO), which has a work function around -4.8 eV. mdpi.com This alignment facilitates the injection of holes from the anode into the InPcCl layer, allowing the phthalocyanine to function as a hole transporter. mdpi.com

Conversely, the LUMO level at -3.4 eV dictates the electron-accepting and transporting properties. mdpi.com In device structures, the presence of the chloride ligand in the phthalocyanine is considered to raise its electron affinity, potentially enabling efficient electron injection into its LUMO. researchgate.net Based on the relative distribution of its frontier orbitals, it has been suggested that InPcCl would exhibit better performance as an electron-accepting species than as a hole-donating species. mdpi.com

Table of Chemical Compounds Mentioned

Thin Film Science and Device Fabrication Methodologies

Deposition Techniques for Indium(III) Phthalocyanine (B1677752) Chloride Films

The choice of deposition technique is critical in determining the quality and characteristics of the resulting InPcCl film. Both physical vapor deposition and solution-based methods have been explored for this material.

High-vacuum thermal evaporation (HVTE) is the most extensively documented method for depositing Indium(III) phthalocyanine chloride thin films. bohrium.comresearchgate.netmdpi.comnih.govmdpi.com This technique is a form of physical vapor deposition (PVD) that leverages the high thermal and chemical stability of phthalocyanines, allowing them to transition into the gas phase without decomposition. nih.gov The process involves placing the InPcCl powder, typically of high purity (95% or higher), into a crucible (e.g., a tantalum boat) within a high-vacuum chamber. mdpi.commdpi.com The chamber is then evacuated to pressures in the range of 1 × 10⁻⁵ torr to 2.5 × 10⁻⁴ Pa. bohrium.commdpi.com

Upon heating the source material to temperatures around 550 K, the InPcCl sublimes and subsequently deposits onto a substrate maintained at a lower temperature, often room temperature. bohrium.commdpi.com This method permits a controlled, layer-by-layer growth of high-purity films. mdpi.comresearchgate.net The film thickness and deposition rate are precisely controlled using a quartz crystal monitor, with typical rates reported between 0.5 nm/s and 2 Å/s. bohrium.commdpi.com HVTE has been successfully used to deposit InPcCl films onto a variety of rigid and flexible substrates, including fluorine-doped tin oxide (FTO) coated glass, indium tin oxide (ITO) coated PET, quartz, and polyacetate. bohrium.commdpi.comresearchgate.net Fourier-transform infrared (FTIR) spectroscopy has confirmed that the HVTE method does not cause chemical degradation of the InPcCl molecular skeleton. mdpi.com

While thermal evaporation is prevalent, solution-based methods like spin coating are also viable for phthalocyanines and other small semiconductor molecules. mdpi.comresearchgate.netbohrium.com These techniques offer advantages in terms of cost-effectiveness and potential for large-area deposition. For InPcCl, solution-based processing involves dissolving the compound in a suitable organic solvent. The aggregation behavior of phthalocyanines can be studied in various solvents, such as tetrahydrofuran, to inform the deposition process. researchgate.net

Spin coating has been widely used for depositing thin films of various metallophthalocyanine derivatives, including those of zinc, nickel, copper, and manganese. researchgate.netbohrium.com For instance, trifluoroethoxy-coated zinc phthalocyanine films have been prepared using this process. bohrium.combohrium.com Although detailed studies focusing specifically on spin-coated InPcCl are less common in the literature compared to evaporated films, the general applicability of the technique to this class of materials is well-established. mdpi.comresearchgate.netbohrium.com Another solution-based approach is the layer-by-layer assembly technique, which has been used to prepare ultrathin composite films containing an anionic derivative, lithium tetracarboxyl indium phthalocyanine chloride (ClInPc(COOLi)4), alternated with a cationic polymer. bohrium.com

Film Morphology and Microstructure Characterization

The performance of devices incorporating InPcCl is intimately linked to the morphology and microstructure of the thin film. Various high-resolution microscopy and diffraction techniques are employed to analyze these characteristics.

Scanning Electron Microscopy (SEM) is utilized to investigate the surface morphology of InPcCl films. mdpi.comresearchgate.net Studies reveal that the film's morphology is highly dependent on the nature of the substrate. mdpi.com For example, InPcCl-based films deposited on flexible polyethylene (B3416737) terephthalate (B1205515) (PET) substrates exhibit structures with larger-sized grains and preferential growth directions, including marked limits between grains. mdpi.com This heterogeneity can influence charge transport through the film. mdpi.com In contrast, when used in doped systems, such as with manganese phthalocyanine chloride, a more homogeneous morphology has been observed. bohrium.com SEM, often coupled with Energy-dispersive X-ray spectroscopy (EDS), is a crucial tool for characterizing the structure of heterojunctions involving InPcCl. mdpi.comresearchgate.netrciueducation.orgsciprofiles.com

Atomic Force Microscopy (AFM) provides detailed, three-dimensional topographical information about the surface of InPcCl films. bohrium.comnih.gov AFM analyses show that thermally evaporated films are composed of fine, spherical particles dispersed across the surface. bohrium.comresearchgate.net A key finding from AFM studies is the direct relationship between film thickness, grain size, and surface roughness. As the film thickness increases, the surface roughness also tends to increase, which is attributed to the agglomeration of the spherical particles. bohrium.com The molecular structure of the specific chloro-metallophthalocyanine also influences the film's topography; InPcCl films exhibit a distinct surface structure compared to films of AlPcCl or TiPcCl₂ deposited under identical conditions. nih.gov

The crystallinity and grain structure of InPcCl films are determining factors for their semiconductor properties. X-ray diffraction (XRD) is the primary technique used to assess the crystalline nature of the films. bohrium.comresearchgate.netbohrium.com Multiple studies have consistently shown that InPcCl films prepared by thermal evaporation on substrates like FTO and flexible polyacetate are amorphous in nature. researchgate.netbohrium.comdntb.gov.ua This amorphous structure is observed across various film thicknesses, for instance, in the range of 50–140 nm. researchgate.netbohrium.com

Despite their amorphous classification from XRD, AFM imaging reveals that the films possess a nanostructured morphology composed of distinct grains. bohrium.com The size of these grains is directly influenced by the film thickness. Research has demonstrated that as the thickness of InPcCl films on FTO substrates is increased, the average grain size also increases. This phenomenon is likely due to the agglomeration of smaller particles into larger ones as more material is deposited. bohrium.com

Table 1: Effect of Film Thickness on Grain Size of Thermally Evaporated InClPc Films on FTO Substrates Data sourced from AFM measurements.

Film Thickness (nm)Average Grain Size (nm)Reference
4891 researchgate.net
137126 researchgate.net
4879 bohrium.com
137129 bohrium.com

Optical Properties of this compound Thin Films

This compound (InPcCl), a member of the metallophthalocyanine family, has garnered significant interest for its potential applications in optoelectronic devices, owing to its notable optical and electrical properties. researchgate.netpsu.edu Phthalocyanines are known for their high thermal and chemical stability, and they can be readily deposited as high-purity thin films through vacuum evaporation. researchgate.netpsu.edu The optical characteristics of InPcCl thin films are fundamental to their function in devices like solar cells and photodetectors.

The optical behavior of InPcCl thin films is primarily investigated through spectroscopic measurements of reflectance and transmittance over a wide spectral range. These analyses reveal key electronic transitions within the molecule. The absorption spectra of phthalocyanines are typically characterized by two main features: the Soret band (or B band) in the near-UV region (around 300–450 nm) and the Q-band in the visible to near-infrared region (around 600–800 nm). mdpi.com These bands arise from π-π* electronic transitions within the 18-electron aromatic phthalocyanine macrocycle. mdpi.com

Studies on vacuum-evaporated InPcCl thin films on substrates like glass and fluorine-doped tin oxide (FTO) have shown distinct absorption peaks corresponding to these bands. psu.edumdpi.com The transmittance and reflectance spectra are crucial for understanding how light interacts with the film. For instance, InPcCl films have demonstrated high reflectance in the near-infrared (NIR) region. mdpi.com The position and intensity of these bands can be influenced by factors such as film thickness and post-deposition annealing. researchgate.netpsu.edu For example, annealing of InPcCl thin films has been observed to cause a decrease in the optical band gap. researchgate.netpsu.edu

The analysis of reflectance and transmittance data allows for the determination of the film's absorption coefficient (α), which is essential for calculating other optical parameters. The relationship is given by the Beer-Lambert law, where absorbance is proportional to the absorption coefficient and the film thickness.

From the reflectance and transmittance spectra, several linear optical constants can be derived, providing deeper insight into the material's interaction with light. These constants include the refractive index (n), extinction coefficient (k), and the optical band gap (Eg).

The refractive index and extinction coefficient are components of the complex refractive index (N = n + ik). The extinction coefficient is directly related to the absorption coefficient. Spectroscopic ellipsometry is a powerful non-destructive technique used to determine the optical functions of thin films, including those of metallophthalocyanines. nih.gov

A critical parameter derived from optical absorption spectra is the optical band gap (Eg). For semiconductors, the relationship between the absorption coefficient (α) and the incident photon energy (hν) near the absorption edge is described by the Tauc relation: (αhν)^γ = A(hν - Eg), where A is a constant and the exponent γ depends on the nature of the electronic transition (γ = 2 for direct allowed transitions and γ = 1/2 for indirect allowed transitions).

Research on InPcCl thin films has identified the presence of two distinct optical energy gaps. For instance, InPcCl films deposited on FTO substrates were found to have a direct energy gap (Eg1) of approximately 1.37 eV and another at a higher energy (Eg2) of about 2.84 eV. mdpi.com Another study on InPcCl thin films reported optical band gap values between 1.14 and 1.49 eV, determined using both Tauc's and Cody's methods for direct and indirect transitions. mdpi.com The presence of multiple band gaps suggests different electronic transitions are occurring. The lower energy gap is often attributed to the Q-band, while the higher energy gap is associated with the B-band.

The following table summarizes some reported optical band gap values for InPcCl thin films under different conditions:

Film Thickness/ConditionSubstrateOptical Band Gap (Eg) (eV)Reference
48 nmFTOEg1 = 1.37, Eg2 = 2.84 mdpi.com
137 nmFTOEg1 = 1.37, Eg2 = 2.84 mdpi.com
As-depositedGlass~1.5 researchgate.netpsu.edu
Annealed at 503 KGlassDecreased from as-deposited value researchgate.netpsu.edu
Flat-heterojunction structuresPET/Glass1.14 - 1.49 mdpi.com

Interfacial Phenomena and Charge Transport in Layered Structures

The performance of optoelectronic devices based on InPcCl is critically dependent on the phenomena occurring at the interfaces between different layers and the efficiency of charge transport through these layers.

The choice of substrate and its surface properties, such as roughness, can influence this orientation. researchgate.net For instance, on single crystalline surfaces, phthalocyanine molecules often adopt a lying-down configuration in ultrathin films due to strong molecule-substrate interactions. researchgate.net For thicker films on polycrystalline substrates, a standing orientation might be preferred due to stronger molecule-molecule interactions. researchgate.net The axial chlorine ligand in InPcCl can also influence intermolecular interactions, potentially minimizing aggregation. mdpi.com

A recent study using scanning tunneling microscopy on InPcCl deposited on a Pb(100) substrate revealed that the chlorine ions dissociate, and the remaining indium phthalocyanine (InPc) molecules are observed in two states: with the indium ion pointing towards (↓) or away from (↑) the substrate. rsc.org This indicates a strong and specific interaction with the substrate that can alter the molecular configuration and electronic properties.

The molecular orientation has a direct effect on the charge transport properties. A standing orientation, for example, can facilitate vertical charge transport through π-π stacking, which is often desirable in layered devices.

In many organic electronic devices, InPcCl is used as part of a heterojunction, which is an interface between two different semiconductor materials (a donor and an acceptor). The efficiency of charge separation and transport across this interface is paramount for device performance. rsc.orgrsc.org

The relative energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the materials at the heterojunction dictate the efficiency of charge separation. For efficient charge transfer, the LUMO of the acceptor should be lower than the LUMO of the donor, and the HOMO of the donor should be higher than the HOMO of the acceptor.

InPcCl has been investigated in various roles within heterojunction devices, including as a donor, an acceptor, and a hole transport layer. mdpi.com Theoretical calculations based on Density Functional Theory (DFT) have estimated the HOMO and LUMO levels of InPcCl to be approximately 5.6 eV and 3.4 eV, respectively. mdpi.com These values are crucial for designing efficient heterojunctions.

The structure of the heterojunction can also be a flat (planar) or a bulk (dispersed) heterojunction. In a study comparing these two types of heterojunctions incorporating InPcCl, it was found that a disperse heterojunction, where the donor and acceptor materials are mixed, can be more efficient. mdpi.com This is often attributed to the larger interfacial area available for exciton (B1674681) dissociation.

The mobility of charge carriers within the InPcCl film is another key factor. The crystalline structure and molecular packing within the film heavily influence mobility. Disordered films tend to have higher densities of domain boundaries, which can act as traps for charge carriers and impede transport. rsc.org Therefore, controlling the deposition conditions to achieve well-ordered films is essential for efficient charge transport. Studies have shown that the charge transport in devices with InPcCl can be more dependent on the presence of dedicated hole and electron transport layers than on the crystalline or amorphous morphology of the semiconductor film itself. mdpi.com

Supramolecular Chemistry and Aggregation Behavior

Molecular Aggregation Phenomena in Solution and Thin Films

The aggregation of Indium(III) phthalocyanine (B1677752) chloride is a well-documented phenomenon that occurs in both liquid solutions and solid-state thin films. The planarity and large surface area of the phthalocyanine macrocycle facilitate stacking, primarily through van der Waals forces and π-π interactions.

In solution, the extent of aggregation is heavily dependent on the concentration of the solute and the nature of the solvent. Generally, at higher concentrations, the equilibrium shifts from monomeric species towards dimers and higher-order aggregates. This process is often characterized by significant changes in the electronic absorption spectrum. The sharp, intense absorption band characteristic of the monomer, known as the Q-band, may broaden, decrease in intensity (hypochromism), and shift to shorter wavelengths (blue-shift) upon the formation of cofacial or "H-type" aggregates. Conversely, a shift to longer wavelengths (red-shift) indicates the formation of "J-type" or slipped-cofacial aggregates. Studies on various metallophthalocyanines have shown they have a tendency to form H-type aggregates, which are often non-photoactive, particularly in aqueous solutions. researchgate.net

In thin films, aggregation is an inherent characteristic due to the close proximity of molecules. The broadening of absorption bands is a common indicator of molecular aggregation in the solid state. mdpi.com The morphology and structure of these films are directly tied to this aggregation. For instance, studies using thermal vacuum evaporation to deposit InPc-Cl films have shown that the films are composed of fine, spherical particles. As the film thickness increases, the grain size of these particles also increases, which is attributed to the agglomeration or aggregation of the molecules on the surface. bohrium.com X-ray crystallography of substituted indium phthalocyanines reveals that the molecules often arrange themselves in columnar stacks, with significant overlap between the π-systems of adjacent molecules, further confirming the tendency for ordered aggregation in the solid state. rsc.org

Influence of Solvent Environment on Aggregation Characteristics

The choice of solvent plays a paramount role in controlling the aggregation state of Indium(III) phthalocyanine chloride in solution. Solvents can influence aggregation through direct coordination with the central indium atom, solvation of the macrocycle, and by altering the energetics of intermolecular interactions.

Coordinating solvents, particularly polar aprotic solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO), can interact directly with the axial position of the indium metal center. This coordination can sterically hinder the close approach of another phthalocyanine molecule, thereby promoting the monomeric state. For example, studies on aluminum phthalocyanine chloride (AlClPc), a closely related compound, show that in a DMF system, the dye exists completely in its monomeric form. cyberleninka.ruresearchgate.netssau.ru This is attributed to the ability of DMF to interact with the central metal cation. cyberleninka.ru

In contrast, non-coordinating solvents or the introduction of a non-solvent like water can trigger significant aggregation. The addition of water to a DMF solution of AlClPc leads to a dramatic increase in aggregation, with a critical water concentration identified at which the ratio of monomers to dimers changes sharply. cyberleninka.ruresearchgate.netssau.ru Similarly, the photochemical behavior and stability of indium phthalocyanines have been shown to be significantly different in coordinating solvents versus non-coordinating solvents like benzene (B151609), highlighting the crucial role of solvent-molecule interactions. mdpi.com

The table below summarizes the observed effects of different solvents on the aggregation and photophysical properties of indium phthalocyanine derivatives, based on findings from various research studies.

SolventTypeObserved Effect on Indium Phthalocyanine DerivativesReference
N,N-Dimethylformamide (DMF) Polar Aprotic, CoordinatingPromotes monomeric form; higher fluorescence quantum yields observed. cyberleninka.rursc.org
Dimethyl Sulfoxide (DMSO) Polar Aprotic, CoordinatingGenerally promotes monomeric form, but can lead to instability under UV irradiation. mdpi.comrsc.org
Tetrahydrofuran (THF) Polar Aprotic, CoordinatingSupports monomeric species, though with lower fluorescence quantum yields compared to DMF and DMSO. rsc.org
Benzene Non-polar, Non-coordinatingDifferent photochemical behavior compared to coordinating solvents, indicating different aggregation states. mdpi.com
Dichloromethane (DCM) Non-coordinatingCan be reactive with radical species under irradiation. mdpi.com
Water (as co-solvent) Polar, ProticStrongly induces aggregation when added to organic solvent solutions. cyberleninka.ruresearchgate.net

This table is generated based on data for indium phthalocyanine derivatives and closely related analogues like aluminum phthalocyanine chloride.

Strategies for Minimizing Intermolecular Aggregation in Research Systems

Given that aggregation often quenches fluorescence and alters electronic properties, significant research has been devoted to developing strategies to minimize or control it. These strategies primarily involve modifying the molecular structure of the phthalocyanine or controlling its environment.

Axial Ligand Modification: One of the most effective strategies is the use of axial ligands on the central indium atom. The presence of a ligand, such as the chloride in InPc-Cl, perpendicular to the plane of the macrocycle creates steric hindrance that impedes face-to-face stacking of the molecules. mdpi.comresearchgate.net This effect can be enhanced by replacing the small chloro ligand with bulkier axial groups. Studies have shown that using large aryl axial substituents can be more effective at suppressing intermolecular interactions than a simple chloro group. instras.com

Peripheral Substitution: Attaching bulky substituents to the periphery of the phthalocyanine ring is another widely used method. These substituents increase the distance of closest approach between two macrocycles, thereby weakening the π-π interactions that cause aggregation. Research on indium naphthalocyanines, a related class of compounds, found a smaller tendency to aggregate in materials with eight peripheral substituents rather than four. instras.com Similarly, siloxane substituents have proven effective at inhibiting the aggregation of phthalocyanine rings. researchgate.net

Host-Guest Chemistry and Matrix Isolation: Incorporating the phthalocyanine molecules into a host matrix can physically isolate them from one another. A sophisticated approach involves the use of metal-organic frameworks (MOFs). By designing phthalocyanine molecules as the organic linkers within a MOF structure, their spatial arrangement can be precisely controlled, effectively preventing uncontrolled aggregation. rsc.org This strategy not only minimizes aggregation but also allows for the tuning of intermolecular electronic coupling. rsc.org

Coordination to Nanomaterials: Recent studies have explored the use of nanomaterials to stabilize the monomeric form of phthalocyanines. For instance, the coordinating interaction of aluminum phthalocyanine chloride with oxygen-free graphene has been shown to prevent aggregation by stabilizing the molecule as a chemically active monomer on the graphene surface. cyberleninka.ru

The following table summarizes key strategies employed to mitigate the aggregation of indium phthalocyanine and related compounds.

StrategyMechanismKey FindingReference
Axial Ligation Steric hindrance from the out-of-plane ligand.The axial chloro ligand (Cl) minimizes intermolecular interactions that cause aggregation. mdpi.comresearchgate.net
Bulky Axial Ligands Increased steric hindrance compared to smaller ligands.Large aryl axial substituents provide better suppression of intermolecular interactions than chloro groups. instras.com
Peripheral Substitution Bulky side groups increase the distance between macrocycles.Increasing the number and size of peripheral substituents reduces the tendency to aggregate. instras.comresearchgate.netrsc.org
Metal-Organic Frameworks (MOFs) Controlled spatial arrangement and isolation within a rigid framework.Can rationally tune and reduce J-type aggregation by increasing steric hindrance. rsc.org
Coordination to Graphene Interaction with the nanomaterial surface stabilizes the monomeric form.Coordinating interaction with oxygen-free graphene prevents the aggregation of AlClPc. cyberleninka.ru

Advanced Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the molecular properties of phthalocyanines with high accuracy.

The electronic structure, which dictates the chemical and physical properties of the molecule, is also elucidated through DFT. These calculations reveal the distribution of electron density and the nature of the chemical bonds. In InPc-Cl, the phthalocyanine (B1677752) ring is an electron-rich π-system, which plays a crucial role in its semiconductor properties. DFT has been used to study the structure of heterojunctions involving In(III)PcCl, confirming interactions such as the attack of a TCNQ (tetracyanoquinodimethane) molecule on the indium atom in the trans position to the chlorine. mdpi.com

A key outcome of DFT calculations is the determination of molecular orbital energy levels, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO levels constitutes the theoretical band gap (Eg), a critical parameter for semiconductor applications. mdpi.comscispace.com This gap determines the energy required to excite an electron from a bound state into a conducting state.

In studies involving In(III)PcCl, DFT has been used to calculate the HOMO and LUMO energy levels and the corresponding theoretical band gap. For instance, in a disperse heterojunction structure involving In(III)PcCl and TCNQ, the HOMO was found to be located over the phthalocyanine fragment, while the LUMO was situated on the TCNQ moiety. mdpi.com This spatial separation of orbitals is vital for charge separation in optoelectronic devices. Theoretical calculations have yielded band gap values that can be compared with experimental data obtained from optical measurements. mdpi.comresearchgate.net For instance, thin films of Indium(III) phthalocyanine chloride have experimentally determined optical energy gaps, with values reported around Eg1 = 1.37 eV and Eg2 = 2.84 eV. bohrium.com

Table 1: Theoretical Molecular Orbital Energies and Band Gap for an In(III)PcCl-based Heterojunction mdpi.comresearchgate.net
Compound/StructureHOMO (eV)LUMO (eV)Theoretical Band Gap (eV)
Disperse Heterojunction (In(III)PcCl/TCNQ)-5.21-3.591.62

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for investigating the properties of electronic excited states. researchgate.netrsc.org This is crucial for understanding the absorption and emission of light, which are central to applications like photodynamic therapy and optical limiting.

TD-DFT calculations predict the electronic absorption spectra of molecules by determining the energies of electronic transitions from the ground state to various excited states. For phthalocyanines, these calculations help assign the characteristic Q and B (or Soret) bands in their UV-Vis spectra. researchgate.netrsc.org Studies on similar metallophthalocyanines have demonstrated that TD-DFT can accurately model the excited-state absorption (ESA) spectra. rsc.org The choice of the functional, such as CAM-B3LYP, can be critical for obtaining results that align well with experimental spectra, especially for porphyrinoid systems where charge-transfer states are significant. researchgate.net For instance, TD-DFT calculations on aluminum phthalocyanine chloride (a similar trivalent metallophthalocyanine) have been used to compute the absorption and fluorescence spectra of its monomeric and aggregated forms. researchgate.net

Molecular Dynamics Simulations for Aggregation and Intermolecular Interactions

Phthalocyanine molecules, including InPc-Cl, have a strong tendency to aggregate in solution and in the solid state due to π-π stacking interactions between the flat macrocycles. nih.govresearchgate.net This aggregation significantly alters their optical and electronic properties. nih.gov Molecular Dynamics (MD) simulations are a computational technique used to study the physical movements of atoms and molecules over time, providing invaluable insights into the aggregation process. osti.govbiorxiv.org

Applications in Advanced Materials and Biomedical Technologies

Indium(III) Phthalocyanine (B1677752) Chloride as a Photosensitizer for Photodynamic Therapy (PDT)

Indium(III) phthalocyanine chloride (InPcCl) has emerged as a promising photosensitizer in the field of photodynamic therapy (PDT), a non-invasive therapeutic strategy that employs the combination of a photosensitizer, light, and oxygen to eradicate pathological tissues, including cancerous tumors. nih.gov The efficacy of metallophthalocyanines in PDT is largely attributed to their photophysical characteristics, such as a high yield of triplet state and long lifetimes, which are essential for the production of cytotoxic reactive oxygen species (ROS). nih.gov InPcCl, in particular, benefits from the presence of the heavy indium (In³⁺) metal cation, which enhances the transition between electronic states (intersystem crossing) to the triplet state, a critical step for efficient ROS generation. nih.govnih.gov Furthermore, the axial chloro ligand on the indium ion can reduce the strong tendency of phthalocyanine molecules to aggregate in solution, which would otherwise diminish their photosensitizing activity. nih.gov

Singlet Oxygen Generation Efficiency for Therapeutic Applications

A key determinant of a photosensitizer's effectiveness in Type II PDT is its ability to generate singlet oxygen (¹O₂), a highly reactive and cytotoxic species. The efficiency of this process is quantified by the singlet oxygen quantum yield (ΦΔ). This compound and its derivatives have demonstrated significant singlet oxygen generation capabilities.

The heavy indium atom in the phthalocyanine cavity plays a crucial role in enhancing the singlet oxygen quantum yield due to the "heavy atom effect," which facilitates intersystem crossing from the excited singlet state to the triplet state. nih.gov Studies have shown that this effect, combined with specific peripheral substitutions on the phthalocyanine ring, leads to high ΦΔ values. For instance, a peripherally tetrakis(benzodioxane) substituted indium(III) chloride phthalocyanine exhibited a high singlet oxygen quantum yield of 0.76 in Dimethyl sulfoxide (B87167) (DMSO). nih.gov Another study reported that 2,3,6-trimethylphenoxy substituted indium(III)acetate phthalocyanines also showed high singlet oxygen generation, highlighting their potential as Type II photosensitizers. nih.gov

The therapeutic potential is further underscored by comparative studies. In one investigation, an InPcCl derivative showed a singlet oxygen quantum yield of 0.553 within neuroblastoma cells subjected to PDT. nih.gov Research on highly soluble indium phthalocyanines with 3-[4-(4-fluoro-, chloro-, and bromo-phenoxy)phenoxy] substituents reported ΦΔ values of 0.63, 0.67, and 0.80, respectively, in DMSO, further demonstrating their efficiency. rsc.org Water-soluble quaternarized indium(III) phthalocyanines have also been developed, showing very high singlet oxygen quantum yields (ΦΔ > 0.55), making them promising candidates for aqueous biological environments. nih.gov

Indium(III) Phthalocyanine DerivativeSolvent/MediumSinglet Oxygen Quantum Yield (ΦΔ)Reference
Peripherally tetrakis(benzodioxane) substituted InPcClDMSO0.76 nih.gov
Chloro-Indium-phthalocyanine (In-Pc)in SH-SY5Y Neuroblastoma Cells0.553 nih.gov
3-[4-(4-fluoro-phenoxy)phenoxy] substituted InPcDMSO0.63 rsc.org
3-[4-(4-chloro-phenoxy)phenoxy] substituted InPcDMSO0.67 rsc.org
3-[4-(4-bromo-phenoxy)phenoxy] substituted InPcDMSO0.80 rsc.org
Quaternarized 3-pyridyloxy tetrasubstituted InPcWater/DMSO> 0.55 nih.gov

In Vitro and In Vivo Efficacy Studies in Cancer Models (e.g., Neuroblastoma, Melanoma)

The therapeutic potential of this compound has been evaluated in various cancer models, with notable results in neuroblastoma and melanoma.

Neuroblastoma: A study on the human neuroblastoma cell line SH-SY5Y demonstrated the efficacy of InPcCl in vitro. nih.gov The compound exhibited a half-maximal inhibitory concentration (IC50) of 50 μg/mL. Following irradiation, a significant and constant decrease in cell proliferation was observed over 72 hours. nih.gov Transmission electron microscopy of the treated neuroblastoma cells revealed severe mitochondrial damage, indicating that these organelles are a primary target of the photodynamic action. nih.gov

Melanoma: Melanoma presents a significant challenge in cancer therapy due to its frequent unresponsiveness to conventional treatments. nih.govresearchgate.net Photodynamic therapy offers a promising alternative. A comparative study testing various new photosensitizers on the WM35 human melanoma cell line found that phthalocyanines were particularly effective. nih.govresearchgate.net Among them, this compound was identified as the most efficient photosensitizer, inducing a dose-dependent decrease in cell viability upon irradiation with low dark toxicity. nih.govresearchgate.net This high photokilling efficacy combined with low toxicity in the absence of light makes InPcCl a strong candidate for further development as an anti-melanoma agent. nih.govresearchgate.net While the specific mechanisms of action in melanoma are still under investigation, the high ROS generation capacity of phthalocyanines is thought to be crucial for overcoming the natural antioxidant defenses present in melanoma cells. nih.gov

Cancer ModelCell LineKey FindingReference
NeuroblastomaSH-SY5YIC50 of 50 μg/mL; significant decrease in proliferation post-PDT; induction of severe mitochondrial damage. nih.gov
MelanomaWM35Identified as the most efficient photosensitizer among tested porphyrins and phthalocyanines, with high photokilling and low dark toxicity. nih.govresearchgate.net

Cellular Uptake, Intracellular Localization, and Mitochondrial Targeting Studies

The efficacy of a photosensitizer is critically dependent on its ability to be taken up by cancer cells and to localize in sensitive subcellular compartments. Mitochondria are considered a prime target for PDT because inducing damage to these organelles can efficiently trigger apoptosis (programmed cell death). nih.gov

Studies on neuroblastoma cells (SH-SY5Y) using transmission electron microscopy have provided direct evidence of the subcellular localization of InPcCl. nih.gov These investigations revealed that following PDT, the most significant ultrastructural damage occurred in the mitochondria, which appeared swollen with disorganized cristae. nih.gov This indicates a preferential accumulation or interaction of InPcCl within the mitochondria of these cells.

The strategy of targeting mitochondria is a key area of research for enhancing PDT. Photosensitizers that accumulate in mitochondria can initiate apoptotic pathways more directly upon photoactivation. While extensive research has focused on conjugating photosensitizers like porphyrins and other phthalocyanines to mitochondria-targeting moieties (e.g., triphenylphosphonium cations), specific studies detailing the mechanisms of mitochondrial uptake for this compound are still emerging. sigmaaldrich.comrsc.org The observed mitochondrial damage in neuroblastoma cells suggests an intrinsic affinity of InPcCl for these organelles or a rapid translocation to them after cellular uptake. nih.gov Further research is needed to elucidate the precise mechanisms governing its intracellular trafficking and mitochondrial targeting in different cancer types.

Integration with Nanoparticle Delivery Systems for Enhanced Efficacy

A significant challenge in PDT is the often poor water solubility and tendency of photosensitizers to aggregate in biological media, which can limit their delivery to target tissues and reduce their therapeutic efficacy. nih.gov To overcome these limitations, various nanoparticle delivery systems are being developed.

This compound derivatives have been successfully integrated with nanoparticles to improve their performance. In one study, a carboxylated InPcCl derivative was covalently linked to magnetic nanoparticles (MNPs). nih.gov This conjugation aimed to enhance singlet oxygen generation and facilitate targeted delivery. The resulting MNP-ClInOCPc conjugate was embedded in polyacrylonitrile (B21495) electrospun fibers and demonstrated effective photodynamic activity. nih.gov Such magnetic nanoparticle systems offer the potential for magnetic guidance to the tumor site, thereby increasing local concentration and therapeutic effect.

Combination Therapies in Preclinical Research

To enhance the therapeutic outcome of PDT, researchers are exploring combination therapies. For this compound, a notable approach in preclinical research is its use in sonophotodynamic therapy (SPDT), which combines ultrasound with conventional PDT.

SPDT leverages the ability of a sensitizer (B1316253) to be activated by both light and ultrasound, potentially boosting the generation of reactive oxygen species and improving treatment efficacy, especially in deeper or more difficult-to-reach tumors. Studies on highly soluble indium phthalocyanine derivatives have shown that applying sonophotochemical methods significantly increases the singlet oxygen quantum yields compared to photochemical methods alone. rsc.org For example, the ΦΔ for a 3-[4-(4-bromo-phenoxy)phenoxy] substituted indium phthalocyanine increased from 0.80 with just light to 0.94 when light and ultrasound were combined. rsc.org A similar enhancing effect of ultrasound on singlet oxygen production was observed for other indium phthalocyanine derivatives as well. sigmaaldrich.com These findings suggest that SPDT can improve the therapeutic activity of InPcCl and represents a promising strategy for future cancer treatment.

Organic Photovoltaic Devices (Solar Cells)

Beyond biomedical applications, this compound is a material of interest for advanced technologies, particularly in the development of organic photovoltaic (OPV) devices, also known as organic solar cells. Phthalocyanines, in general, are excellent candidates for these applications due to their strong absorption in the visible and near-infrared regions of the solar spectrum, high thermal and chemical stability, and versatile semiconductor properties. nih.gov

In the architecture of OPV devices, different materials are layered to facilitate the conversion of light into electricity. This process involves light absorption to create an exciton (B1674681) (a bound electron-hole pair), exciton diffusion, and charge separation at the interface between a donor and an acceptor material. InPcCl has been investigated for multiple roles within these devices.

A study analyzing flat-heterojunction structures demonstrated that InPcCl can function effectively as:

A donor species: A material that donates an electron upon light absorption.

An electronic acceptor: A material that accepts an electron.

A hole transport layer (HTL): A layer that facilitates the movement of positive charge carriers (holes) to the anode.

The performance of InPcCl was evaluated in devices built on both rigid (glass) and flexible (PET) substrates. The results indicated that the best electronic behavior was achieved in devices on flexible PET substrates where the InPcCl film was in direct contact with the anode, serving as either the donor or the hole transport layer. Notably, a device architecture featuring a disperse heterojunction with InPcCl as the donor material yielded a very low bandgap of 1.03 eV, indicating efficient light absorption and potential for higher efficiency. The use of the heavy indium(III) ion and the axial chloro ligand is believed to be advantageous, as it can enhance optical properties and minimize intermolecular interactions that lead to performance-degrading aggregation. These findings underscore the potential of InPcCl as a versatile and efficient material for next-generation flexible solar cells.

Active Layer Constituent in Flat-Heterojunction (FHJ) and Bulk Heterojunction (BHJ) Devices

This compound (In(III)PcCl) has been investigated as a component in the active layer of organic solar cells, specifically in both flat-heterojunction (FHJ) and bulk heterojunction (BHJ) device architectures. mdpi.comrciueducation.org The active layer is a critical component in these devices, responsible for absorbing light and generating charge carriers. mdpi.com In FHJ devices, distinct layers of donor and acceptor materials are deposited sequentially, creating a planar interface for charge separation. mdpi.comresearchgate.net In contrast, BHJ devices feature a blended active layer where the donor and acceptor materials are intermixed, forming a distributed network of interfaces throughout the layer. researchgate.net

Research has demonstrated the use of In(III)PcCl in vacuum-deposited, layer-by-layer grown FHJ structures. mdpi.com However, studies have also revealed the spontaneous formation of a more efficient dispersed heterojunction arrangement, akin to a BHJ structure, during the fabrication process. mdpi.comrciueducation.org This dispersed heterojunction was found to be more efficient than the initially intended flat-heterojunction. rciueducation.org The performance of these devices is influenced by the specific arrangement of the constituent materials. mdpi.com

Role as Electron Donor, Electron Acceptor, or Hole Transport Layer (HTL)

A key area of research has been the versatile role of In(III)PcCl within optoelectronic devices, where it can function as an electron donor, an electron acceptor, or a hole transport layer (HTL). mdpi.comresearchgate.net The specific function of In(III)PcCl is determined by the other materials used in the device architecture. mdpi.com

As a donor species , In(III)PcCl is paired with an acceptor material. For instance, it has been used as a donor with tetracyanoquinodimethane (TCNQ) acting as the acceptor. researchgate.net In this configuration, the highest occupied molecular orbital (HOMO) of the In(III)PcCl is situated on the phthalocyanine fragment. mdpi.com

When functioning as an electron acceptor , In(III)PcCl is combined with a donor material. mdpi.com Like many metallophthalocyanines, it can undergo electron-transfer reactions with strong electron donors. mdpi.com For example, it has been successfully paired with Poly[2-methoxy-5-(2-ethylhexyloxy)-1,4-phenylenevinylene] (MEH-PPV) as the donor. mdpi.comresearchgate.net In this case, the efficient electron transport is facilitated by a small energy difference of 0.1 eV between the lowest unoccupied molecular orbital (LUMO) of In(III)PcCl and that of bathocuproine, which can be used as an electron transport layer. mdpi.com

As a hole transport layer (HTL) , the primary role of In(III)PcCl is to facilitate the movement of holes to the anode while blocking electrons. mdpi.comnih.gov The use of metal phthalocyanines as HTLs is a common strategy in perovskite solar cells to improve charge extraction and suppress charge recombination. hrpub.orgresearchgate.net Studies have shown that In(III)PcCl can effectively function as an HTL, particularly when in direct contact with the anode. mdpi.com

The ability of In(III)PcCl to adopt these different roles highlights its electronic flexibility and potential for use in a variety of optoelectronic device configurations. mdpi.com

Exciton Dissociation and Charge Recombination Mechanisms in Devices

Following dissociation, the separated charges must be transported to their respective electrodes. However, there is a competing process called charge recombination, where the separated electron and hole meet and annihilate each other, releasing energy as light or heat and thus reducing the device's efficiency. Suppressing this charge recombination is crucial for maximizing the photocurrent. hrpub.orgresearchgate.net

In devices containing In(III)PcCl, the alignment of the energy levels of the constituent materials plays a significant role in both exciton dissociation and charge recombination. For instance, in a heterojunction with a suitable donor, the energy landscape can facilitate the transfer of a hole from the donor to the In(III)PcCl while simultaneously creating a barrier that prevents the transfer of an electron from the donor's conduction band to the LUMO of the In(III)PcCl. nih.gov This blockage of electron transfer helps to reduce charge recombination. nih.gov The orientation of the phthalocyanine molecules at the interface can also impact these processes, with a face-on orientation being more favorable for hole transfer and suppressing recombination compared to an edge-on orientation. nih.govrsc.org

Performance Evaluation in Flexible Substrate-Based Solar Cells

The development of flexible solar cells is a significant area of research due to their potential for applications on curved and non-rigid surfaces. mdpi.com this compound has been incorporated into solar cells fabricated on flexible substrates, such as polyethylene (B3416737) terephthalate (B1205515) (PET). mdpi.com

Studies have compared the performance of In(III)PcCl-based devices on flexible PET substrates with those on rigid glass substrates. mdpi.com The results indicated that the best performance, in terms of the lowest band gaps, was achieved in devices on PET where the In(III)PcCl was in direct contact with the anode, acting as either a donor or a hole transporter. mdpi.com In one study, a flexible planar heterojunction device was fabricated by high-vacuum thermal evaporation onto a flexible substrate, and it exhibited a clear photovoltaic response under illumination, generating a photocurrent of 2.25 × 10⁻² A/cm². mdpi.com Another investigation on flexible devices found that a dispersed heterojunction structure containing In(III)PcCl showed a lower bandgap (1.03 eV) and better electronic behavior compared to a flat heterojunction structure. mdpi.com

These findings demonstrate the feasibility of using In(III)PcCl in the fabrication of efficient flexible solar cells. mdpi.commdpi.com

Organic Electronic Components

Semiconductor Applications in Optoelectronic Devices

This compound is classified as an organic semiconductor, a class of materials that form a cornerstone of flexible electronics due to their advantageous optical and electrical properties. mdpi.comresearchgate.net As a metallophthalocyanine, it possesses excellent photoactive and photovoltaic properties, coupled with high thermal and chemical stability, making it a subject of extensive study for the fabrication of optoelectronic devices. mdpi.com

The semiconducting nature of In(III)PcCl allows it to be used in various components of these devices. Its ability to absorb light in the visible spectrum is a key characteristic for applications in solar cells and other photodetectors. mdpi.comresearchgate.net Furthermore, the presence of the indium metal center and the axial chlorine ligand can be tailored to enhance its semiconductor properties. mdpi.com The electronegativity and polarity of the chloride ion, in particular, are thought to promote charge carrier transport. mdpi.com Research has explored its use in Schottky barrier devices, where it has shown promising performance for applications in solar cells and nonlinear optic devices. mdpi.com

Organic Field-Effect Transistors (OFETs) and Carrier Transport Characteristics

Organic field-effect transistors (OFETs) are fundamental components of organic electronics, acting as switches and amplifiers. The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used in its active layer. acs.org

While specific studies focusing solely on the OFET performance of this compound are not prevalent in the provided search results, the broader class of metal phthalocyanines is widely investigated for this purpose due to their charge transport properties. acs.org The carrier transport characteristics of phthalocyanine thin films are influenced by factors such as the molecular orientation and the structure of the film. rsc.orgaps.org

In devices utilizing phthalocyanines, the carrier conduction mechanism can transition between different modes, such as Fowler-Nordheim tunneling and space-charge limited current (SCLC), depending on the applied voltage. aip.org The SCLC regime can be further divided into trap-filled and trap-free regions. From the SCLC characteristics, important parameters like carrier mobility and trap concentration can be determined. aip.org For instance, in a study of copper phthalocyanine, a carrier mobility of 6.2 × 10⁻² cm²/Vs and a trap concentration of 1.9 × 10¹⁸ /cm³ were calculated. aip.org These parameters are crucial for evaluating the potential of a material for use in OFETs and other electronic devices.

Rectification Behavior in Diode Structures

This compound (In(III)PcCl) has been investigated as a component in optoelectronic devices, demonstrating its capabilities within diode structures. Its performance has been analyzed in flat-heterojunction devices where it assumes various roles, including as an electron donor, an electron acceptor, and a hole transport layer (HTL). mdpi.comresearchgate.net These structures are typically created through vacuum deposition, which allows for the controlled, layer-by-layer growth of high-purity films. mdpi.com

In studies of flexible devices built on PET substrates, In(III)PcCl has been integrated into different device architectures to determine its primary electronic behavior. mdpi.com For instance, when paired with known donor and acceptor materials, the resulting current-voltage characteristics reveal its function. In a device where In(III)PcCl was intended to act as an electron acceptor, it demonstrated the highest current transport compared to configurations where it was positioned as a donor or hole transport layer. mdpi.com This suggests that In(III)PcCl functions effectively as an electron acceptor material. mdpi.com The difference in the Lowest Unoccupied Molecular Orbital (LUMO) energy levels between In(III)PcCl and the adjacent donor layer facilitates this electronic transport. mdpi.com

The current density-voltage (J-V) curves for these devices exhibit diode-like rectification behavior. mdpi.com The cut-in voltage, which is the forward voltage where current begins to increase rapidly, was observed to be around 0.4 V in one such device configuration. mdpi.com Interestingly, research has also shown that a disperse heterojunction arrangement, where the donor and acceptor materials are mixed, can be more efficient than a distinct flat-heterojunction. mdpi.comresearchgate.net

The table below summarizes the different roles tested for In(III)PcCl in various flat-heterojunction device structures. mdpi.comresearchgate.net

Device IDDonor MaterialAcceptor MaterialHole Transport LayerElectron Transport LayerIn(III)PcCl Function
D1 MEH-PPVIn(III)PcCl-BathocuproineAcceptor
D2 PentaceneIn(III)PcCl-BathocuproineAcceptor
D3 In(III)PcClTCNQ--Donor
D4 -TCNQIn(III)PcCl-Hole Transport Layer

Data sourced from studies on flat-heterojunction devices. mdpi.comresearchgate.net

Optical and Laser Technologies

This compound and its derivatives are recognized as highly promising materials for optical limiting applications. instras.comresearchgate.net Optical limiters are materials that exhibit a decrease in transmittance as the intensity of incident light increases, a crucial property for protecting sensitive optical sensors and human eyes from damage by high-intensity light sources like lasers. researchgate.net The effectiveness of phthalocyanines in this regard stems from their significant nonlinear optical (NLO) properties, which include nonlinear absorption and nonlinear refraction. instras.comacrhem.org

Specifically, tetra-tert-butyl substituted Chloroindium(III) phthalocyanine is known to be a very good material for optical limiting. instras.com The performance of these materials is linked to a process called reverse saturable absorption (RSA), where the absorption cross-section of the molecule in an excited state is much larger than that of its ground state. The presence of the heavy indium atom and the axial chloro ligand in the phthalocyanine structure plays a key role. mdpi.com The axial substitution helps to minimize the intermolecular interactions that can lead to aggregation, which is often detrimental to NLO performance. mdpi.cominstras.com Researchers have focused on optimizing these materials by modifying both the peripheral substituents on the phthalocyanine ring and the axial ligands attached to the central indium atom. instras.com

The strong optical limiting capabilities of this compound make it a suitable candidate for integration into laser filter devices. researchgate.net Such devices are designed to be transparent at low light intensities but become opaque at high intensities, effectively blocking or attenuating intense laser radiation. researchgate.net The nonlinear absorption characteristics of In(III)PcCl are central to this application. These materials can protect optical sensors and the human eye from potentially damaging laser pulses. researchgate.net

The development of practical laser filters requires materials that can be processed into high-quality solid films or are highly soluble in common solvents for incorporation into polymer matrices like Polymethylmethacrylate (PMMA). instras.comacrhem.org The chemical stability and robust nature of phthalocyanines are advantageous for these applications, allowing for the fabrication of durable and reliable filter devices. acrhem.org The goal is to create filters that have a low limiting threshold—the intensity at which the limiting effect begins—to provide protection over a wide range of laser energies. acrhem.org

Chemical and Biosensing Platforms

Derivatives of this compound have been successfully investigated for their potential in chemical sensing, particularly for detecting humidity. rsc.org In one study, novel peripherally tetra-substituted chloroindium(III) phthalocyanines were synthesized and their humidity detection capabilities were examined. rsc.org The sensors were fabricated as thin films, and their response to varying levels of relative humidity (RH) was measured. rsc.orgnih.gov

The study found that the humidity sensitivity was dependent on the specific peripheral groups attached to the phthalocyanine macrocycle. rsc.org For example, a film of Indium(III) phthalocyanine substituted with 3,4-(dimethoxyphenylthio) groups demonstrated higher sensitivity to humidity compared to films made from derivatives with 4-(thiophen-3yl)phenoxy or 3,4-(methylenedioxy)phenoxy substituents. rsc.org The sensing mechanism in such devices is often based on changes in the material's conductivity or other electrical properties upon exposure to the target analyte. Phthalocyanine-based sensors can operate at room temperature and show reversible responses. nih.gov

The photophysical properties of these compounds, such as their fluorescence quantum yields, are also of interest as they can be influenced by the local environment, forming a basis for optical sensing methods. The table below shows the fluorescence quantum yields (ΦF) for different substituted Indium(III) phthalocyanines in various solvents. rsc.org

Compound SubstituentSolventFluorescence Quantum Yield (ΦF)
3,4-(dimethoxyphenylthio)DMF0.092
3,4-(dimethoxyphenylthio)DMSO0.084
3,4-(dimethoxyphenylthio)THF0.060
4-(thiophen-3yl)phenoxyDMF0.050
4-(thiophen-3yl)phenoxyDMSO0.029
4-(thiophen-3yl)phenoxyTHF0.023
3,4-(methylenedioxy)phenoxyDMF0.071
3,4-(methylenedioxy)phenoxyDMSO0.063
3,4-(methylenedioxy)phenoxyTHF0.038

Data sourced from a study on novel indium(III) phthalocyanines. rsc.org

Bioimaging Applications of this compound

Phthalocyanines (Pcs) and their metal complexes are widely explored as contrast agents for various biomedical imaging modalities due to their strong absorption in the near-infrared (NIR) region, which allows for deeper tissue penetration of light. nih.gov While the broader class of phthalocyanines has been used in fluorescence imaging, photoacoustic imaging, and as photosensitizers in therapy, specific studies focusing solely on this compound for bioimaging are less common. nih.govresearchgate.net

However, indium phthalocyanines, in general, are considered to have potential for such applications. researchgate.net The incorporation of a heavy atom like indium can influence the photophysical properties of the macrocycle, which is a key aspect in the design of imaging agents and therapeutic compounds. mdpi.comresearchgate.net For instance, the ability to generate reactive oxygen species, which is crucial for photodynamic therapy (a field often linked with imaging), can be tuned by the central metal ion. researchgate.net Research has suggested that indium phthalocyanines have significant potential for such therapeutic applications, which often employ imaging for guidance and monitoring. researchgate.net The development of these molecules for theranostics—combining therapy and diagnostics (imaging)—is an active area of research. nih.gov

Catalytic Processes

This compound belongs to the metallophthalocyanine family, a class of compounds recognized for their catalytic and photocatalytic capabilities. The central indium ion, with its specific electronic configuration and coordination geometry, plays a crucial role in the catalytic behavior of the molecule. The compound's robust macrocyclic structure provides high thermal and chemical stability, which is advantageous for catalytic applications. mdpi.com The presence of the heavy indium atom can influence the photophysical properties of the phthalocyanine ring, enhancing its ability to participate in photo-induced chemical processes. nih.gov

Exploration of Photocatalytic Activities

The photocatalytic activity of indium phthalocyanines is primarily linked to their ability to act as efficient photosensitizers. Upon absorption of light, the phthalocyanine molecule transitions to an excited singlet state, followed by intersystem crossing to a longer-lived triplet state. This excited triplet state can then transfer its energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂), a key species in Type II photochemical reactions. nih.govrsc.org This process is the foundation of their application in the photodegradation of pollutants and other light-driven chemical transformations. researchgate.net

The incorporation of a heavy atom like indium into the phthalocyanine ring is known to enhance the efficiency of intersystem crossing due to the "heavy atom effect," leading to a higher quantum yield of the triplet state. nih.gov This, in turn, results in more efficient singlet oxygen generation. nih.gov Research on water-soluble indium(III) phthalocyanine derivatives has demonstrated high singlet oxygen quantum yields (ΦΔ), indicating their potential as effective photocatalysts. nih.govnih.gov For instance, quaternarized 3-hydroxypyridine (B118123) tetrasubstituted indium(III) phthalocyanines have shown very high singlet oxygen quantum yields, with values greater than 0.55. nih.govrsc.org Similarly, a water-soluble indium(III) phthalocyanine with triazolyl-containing phenoxy groups (Q-InOAc) exhibited a singlet oxygen quantum yield of 0.603 in DMF. nih.gov

While these studies focus on derivatives, they underscore the inherent photocatalytic potential of the indium phthalocyanine core structure. The photostability of the catalyst is also a critical factor, as photobleaching can occur due to the attack of the generated singlet oxygen on the phthalocyanine macrocycle itself. researchgate.net The balance between high singlet oxygen production and structural stability is a key area of research in optimizing these materials for practical photocatalytic applications. researchgate.net

CompoundSolventSinglet Oxygen Quantum Yield (ΦΔ)Reference
Quaternarized 3-hydroxypyridine tetrasubstituted Indium(III) phthalocyaninesWater/DMSO> 0.55 nih.govrsc.org
Water-soluble Indium(III) phthalocyanine with triazolyl-containing phenoxy groups (Q-InOAc)DMF0.603 nih.gov
Water-soluble Indium(III) phthalocyanine with triazolyl-containing phenoxy groups (Q-InOAc)D₂O0.433 nih.gov

Energy Storage Devices

The unique electronic and structural properties of this compound make it a candidate for investigation in advanced energy storage systems. Its nature as an organic semiconductor, combined with its high thermal stability, allows it to be processed into thin films suitable for electronic device fabrication. mdpi.commdpi.com The presence of the electroactive indium center and the extended π-conjugated phthalocyanine ring system provides a framework for charge storage mechanisms.

Evaluation as Electrode Materials in Supercapacitors

This compound (InPcCl) has been evaluated as an electrode material for organic solid-state supercapacitors. mdpi.comnih.gov Supercapacitors store energy through either electrical double-layer capacitance (EDLC) at the electrode-electrolyte interface or fast surface redox reactions (pseudocapacitance). For organic semiconductors like InPcCl, the charge storage mechanism is primarily based on the formation of an EDLC. mdpi.com

In a recent study, Organic Double-Layer Supercapacitors (ODLSCs) were fabricated using InPcCl as the electrode material deposited on silver-coated recycled palm leaf substrates. mdpi.com The performance of these electrodes is influenced by their structural and electronic properties. The mono-axial chloride substitution in InPcCl helps stabilize the phthalocyanine structure by reducing its chemical reactivity. mdpi.comnih.gov Furthermore, the indium atom and its coordination with chlorine introduce electron-donating characteristics, which concentrate electron density around the macrocycle. mdpi.comnih.gov This has the effect of raising the energy of the Highest Occupied Molecular Orbital (HOMO), thereby narrowing the energy band gap. mdpi.comnih.gov A smaller band gap is generally advantageous for electrode materials in electronic devices.

The electrochemical properties of these InPcCl-based devices were characterized to assess their potential. The specific capacitance, a key metric for supercapacitors, is determined from the electrochemical measurements. Although detailed research on InPcCl in supercapacitors is still emerging, initial findings demonstrate the feasibility of using this material to construct efficient, solid-state organic supercapacitors. mdpi.comnih.gov The use of halogen-substituted phthalocyanines is considered promising because they can be prepared as thin films with high charge carrier mobility and are chemically stable, which is crucial for enduring multiple redox cycles without degradation. mdpi.comnih.gov

PropertyValue / ObservationReference
Device Structure Organic Double-Layer Supercapacitor (ODLSC) with InPcCl electrodes on Ag-coated palm substrate. mdpi.com
Electrode Band Gap The InPcCl electrode exhibits a much lower band gap compared to an electrode made with F₁₆CuPc. This is attributed to the electron-donating characteristics of the indium and its coordination with chlorine, which raises the HOMO energy level. mdpi.comnih.gov
Structural Stability The chloride mono-axial substitution stabilizes the phthalocyanine structure, reducing its chemical reactivity. mdpi.comnih.gov
Charge Carrier Mobility Halogen-substituted phthalocyanines like InPcCl can be prepared as thin films with high charge carrier mobility, suitable for electronic devices. mdpi.com
Electrode Reflectance The reflectance of the InPcCl electrode was measured to be less than 50%, which is beneficial for integration with organic optoelectronic or photovoltaic devices. mdpi.comnih.gov

Conclusion and Future Research Perspectives

Synthesis of Key Academic Advancements and Current Research Status

Research into Indium(III) phthalocyanine (B1677752) chloride has made significant strides, particularly in the fields of photodynamic therapy (PDT), nonlinear optics, and semiconductor applications. The incorporation of the indium(III) cation is a key advancement, as it enhances the photophysical and photochemical properties of the phthalocyanine macrocycle. mdpi.com The presence of a heavy metal like indium increases the quantum yields of the triplet state and subsequent singlet oxygen generation, which is a critical factor for its efficacy as a photosensitizer in PDT. nih.gov

Current research in PDT is actively exploring InPcCl and its derivatives for cancer treatment. Studies have demonstrated its potential in treating various cancers, including neuroblastoma and lung adenocarcinoma. nih.govnih.gov A notable characteristic of chloro indium(III) phthalocyanine derivatives is their low aggregation tendency in solution, which is beneficial for PDT applications. nih.gov The chemistry of indium phthalocyanines is less explored compared to their aluminum or zinc counterparts, making it a fertile ground for ongoing investigation. nih.gov

In materials science, InPcCl is recognized for its promise in nonlinear optics and flexible electronics. mdpi.combohrium.com Thin films of InPcCl have been successfully deposited on flexible substrates and exhibit high nonlinear refractive and third-order susceptibility, making them candidates for laser filtering applications. bohrium.com Recent studies have also focused on its semiconductor properties, investigating its behavior as a donor, acceptor, and hole transport layer in optoelectronic devices. mdpi.comresearchgate.net The use of InPcCl in flat-heterojunction and disperse-heterojunction flexible structures is a novel area of research that has shown promising results, with some device configurations yielding low optical bandgaps. mdpi.com

Identification of Emerging Research Avenues and Unresolved Challenges

Several emerging research avenues are poised to expand the utility of Indium(III) phthalocyanine chloride. One of the most promising is its application in gas sensing. While phthalocyanines, in general, are known for their gas-sensing capabilities, specifically targeting the detection of gases like nitrogen dioxide and ammonia, the unique electronic properties of InPcCl could lead to sensors with enhanced sensitivity and selectivity. mdpi.comru.nl The synthesis of novel peripherally substituted indium(III) phthalocyanine complexes has already shown potential for humidity sensing applications. itu.edu.trrsc.org

Another burgeoning area is the development of advanced nanocomposites and delivery systems. For PDT, encapsulating InPcCl into nanoparticles, such as polymeric micelles or liposomes, is a key strategy to improve biocompatibility and achieve targeted delivery to cancer cells, thereby enhancing therapeutic efficacy. mdpi.com Research into loading InPcCl into carriers like Pluronic micelles has shown significantly higher PDT activity compared to the free photosensitizer. mdpi.com

Despite these advancements, unresolved challenges remain. A primary challenge is the limited solubility of unsubstituted phthalocyanines in common solvents, which can complicate processing and application. mdpi.com While axial ligation with chloride and peripheral substitutions can mitigate aggregation, further molecular engineering is needed to optimize solubility and performance for specific applications. mdpi.comnih.gov In the context of electronic devices, achieving high-purity, uniformly structured thin films is crucial for device performance and reproducibility. bohrium.com Although techniques like high-vacuum thermal evaporation are used, controlling the morphology and crystallinity of InPcCl films, especially on flexible substrates, requires further refinement. bohrium.combohrium.com Furthermore, a deeper understanding of the charge transport mechanisms within InPcCl films and at interfaces with other materials is needed to optimize the efficiency of solar cells and other optoelectronic devices. mdpi.com

Outlook on Translational Research and Technological Innovation

The outlook for translating InPcCl research into tangible technological innovations is highly positive. In the medical field, the progression from in vitro studies to clinical applications is a key objective. nih.govnih.gov For InPcCl to be used in clinical PDT, further research is required to create biocompatible, target-specific nanomedicines and to establish comprehensive efficacy profiles in preclinical models. mdpi.com The combination of PDT with other therapies, such as chemotherapy, is another avenue that could lead to more potent cancer treatments. mdpi.com

In the realm of electronics, the demonstrated versatility of InPcCl as a semiconductor component opens the door for its integration into next-generation technologies. mdpi.com Its application in flexible electronic devices, such as wearable sensors and bendable displays, is particularly compelling. mdpi.combohrium.com The development of InClPc-based solar cells on flexible substrates represents a step towards lightweight, adaptable energy solutions. mdpi.com Innovations in device architecture, such as the use of disperse heterojunctions, have shown the potential to create more efficient optoelectronic devices. mdpi.comresearchgate.net

Future technological innovation will likely stem from the synergistic combination of materials science and molecular engineering. For example, creating hybrid materials that couple InPcCl with other functional molecules, such as tetrathiafulvene derivatives, could lead to solar cells with improved photocurrent generation. mdpi.com Similarly, the development of InPcCl-based sensors integrated into "smart" systems for environmental monitoring or medical diagnostics represents a significant area for future growth. The continued exploration of its fundamental properties will undoubtedly unlock new applications and drive technological progress.

Q & A

Basic: What are the common synthesis methods for Indium(III) phthalocyanine chloride, and how can purity be ensured?

Methodological Answer:
this compound is typically synthesized via electrochemical or solvothermal routes. For example, electrochemical synthesis in a mixed methanol-benzene solution enables controlled formation of the phthalocyanine complex . Post-synthesis, purity is ensured through techniques like elemental analysis (to confirm stoichiometry), UV-Vis spectroscopy (to verify characteristic Q-band absorption ~670 nm), and chromatography (e.g., HPLC for byproduct removal). High-purity indium precursors (≥99.99% metals basis) are critical to minimize impurities .

Basic: What safety precautions are necessary when handling this compound in laboratory settings?

Methodological Answer:
Key precautions include:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact, as indium compounds can cause severe irritation .
  • Ventilation: Use fume hoods to prevent inhalation of fine particulates, given potential lung toxicity from repeated exposure .
  • Storage: Keep in tightly sealed containers in dry, cool environments to avoid degradation or reactions with moisture/oxidizing agents .
  • Spill Management: Sweep solids into sealed containers; avoid water contamination due to ecological risks .

Basic: How is this compound characterized post-synthesis?

Methodological Answer:
Characterization involves:

  • Spectroscopic Analysis: UV-Vis (Q-band at ~670 nm confirms π-π* transitions) and FT-IR (to identify axial chloride bonds) .
  • Mass Spectrometry: Validates molecular weight and fragmentation patterns.
  • X-ray Diffraction (XRD): Determines crystallinity and phase purity.
  • Thermogravimetric Analysis (TGA): Assesses thermal stability up to decomposition thresholds (~300°C) .

Advanced: How can the optical limiting efficiency of this compound be optimized for photonic applications?

Methodological Answer:
Optimization strategies include:

  • Polymer Embedding: Embedding in poly(methyl methacrylate) enhances nonlinear optical properties by increasing triplet-state absorption (β ≈ 5.19 × 10⁻¹⁰ m/W) and thermal stability .
  • Axial Substitution: Introducing electron-withdrawing groups (e.g., trifluoromethyl) enhances excited-state absorption.
  • Solvent Selection: Polar solvents like DMSO improve dispersion and limit aggregation, critical for Z-scan measurements at 532 nm .

Advanced: What role does Indium(III) chloride play in catalytic organic reactions, and how can reaction conditions be optimized?

Methodological Answer:
Indium(III) chloride acts as a Lewis acid catalyst in reactions like Friedel-Crafts acylations and Diels-Alder cyclizations. Optimization involves:

  • Solvent Systems: Acetonitrile-water mixtures enhance catalytic activity at room temperature (1 mole% loading) .
  • Co-catalysts: Trimethylsilyl chloride (TMSCl) improves selectivity in functionalizing 1,2-dioxolanes by stabilizing intermediates .
  • Temperature Control: Reactions above 80°C risk indium(III) chloride hydrolysis; anhydrous conditions are preferred for reproducibility .

Advanced: What are the challenges in achieving high reproducibility in the synthesis of this compound derivatives?

Methodological Answer:
Key challenges include:

  • Precursor Purity: Trace metals (e.g., Fe³⁺) alter reaction kinetics; use ≥99.99% indium precursors .
  • Oxygen Sensitivity: Phthalocyanine complexes degrade under prolonged air exposure; inert atmospheres (N₂/Ar) are essential .
  • Reaction Time Control: Over-reduction can form lower-valent indium species (e.g., InCl); monitor via in-situ UV-Vis .
  • Crystallization Conditions: Slow evaporation from DMF yields single crystals, but rapid cooling causes amorphous phases .

Advanced: How do contradictions in toxicological data for indium compounds impact experimental design?

Methodological Answer:
Discrepancies in SDS data (e.g., carcinogenicity noted in vs. "no data" in ) necessitate conservative protocols:

  • Risk Mitigation: Assume Category 1B carcinogen status and implement ALARA (As Low As Reasonably Achievable) exposure limits.
  • Ecological Safeguards: Prevent environmental release due to unknown bioaccumulation potential .
  • Alternative Materials: Explore less toxic indium complexes (e.g., carboxylate derivatives) if toxicity impedes scalability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.